molecular formula C14H10F3N B8156630 4-(3-(Trifluoromethyl)-5-vinylphenyl)pyridine

4-(3-(Trifluoromethyl)-5-vinylphenyl)pyridine

Cat. No.: B8156630
M. Wt: 249.23 g/mol
InChI Key: SIFLTQGKJNSWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Trifluoromethyl)-5-vinylphenyl)pyridine is an organic compound that features a trifluoromethyl group attached to a vinylphenyl-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)-5-vinylphenyl)pyridine typically involves the trifluoromethylation of a precursor compound. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the vinyl and pyridine groups . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)-5-vinylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(3-(Trifluoromethyl)-5-vinylphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)-5-vinylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Trifluoromethyl)-5-vinylphenyl)pyridine is unique due to the combination of the trifluoromethyl group with the vinylphenyl-pyridine structure

Properties

IUPAC Name

4-[3-ethenyl-5-(trifluoromethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N/c1-2-10-7-12(11-3-5-18-6-4-11)9-13(8-10)14(15,16)17/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFLTQGKJNSWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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